2,5-Dichloro-3-fluorobenzonitrile
Description
2,5-Dichloro-3-fluorobenzonitrile is a halogenated benzonitrile derivative with a molecular formula of C₇H₂Cl₂FN and a molecular weight of 190.01 g/mol (calculated). It features chlorine substituents at positions 2 and 5, a fluorine atom at position 3, and a nitrile (-CN) functional group. This compound is structurally analogous to other halogenated benzonitriles used in pharmaceuticals and agrochemicals, where electron-withdrawing substituents enhance reactivity and binding interactions.
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXSLNGSIHEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2,5-Dichloro-3-fluorobenzonitrile. One common method involves the reaction of 2,5-dichloro-3-fluorotoluene with ammonia and air in the presence of a catalyst at high temperatures.
Another method involves the use of 2,5-dichloro-3-fluoroacetophenone as a starting material. This compound undergoes a series of reactions, including halogenation and cyanation, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ammoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorobenzonitrile depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,5-Dichloro-3-fluorobenzonitrile with two analogs from the evidence:
Key Observations :
- Halogen Effects: Chlorine and bromine increase molecular weight and polarity compared to fluorine or methyl groups.
- Steric Effects : The methyl group in 2,5-Difluoro-3-methylbenzonitrile introduces steric bulk, reducing reactivity compared to halogenated analogs. This may limit its utility in reactions requiring precise steric alignment .
Biological Activity
2,5-Dichloro-3-fluorobenzonitrile (DCFB) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents on a benzene ring, suggests potential biological activity. This article aims to provide a comprehensive overview of the biological activity of DCFB, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DCFB has the molecular formula C7H3Cl2FN and features two chlorine atoms and one fluorine atom attached to a benzene ring along with a nitrile group. The presence of these electronegative halogens significantly influences its reactivity and interaction with biological systems.
The biological activity of DCFB can be attributed to several mechanisms:
- Enzyme Interaction : Halogenated compounds like DCFB are known to interact with various enzymes, potentially altering their activity. This interaction can lead to inhibition or activation of metabolic pathways.
- Reactivity with Biological Molecules : DCFB can participate in nucleophilic substitution reactions with biomolecules, affecting cellular processes.
- Oxidative Stress Induction : Compounds with halogen substituents may induce oxidative stress in cells, leading to apoptosis or necrosis.
Pharmacological Effects
Research indicates that DCFB exhibits several pharmacological effects:
- Antimicrobial Activity : Similar halogenated compounds have shown significant antimicrobial properties. DCFB's structure suggests it may also possess such activity against various pathogens.
- Anticancer Potential : Preliminary studies indicate that DCFB may have cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Anti-inflammatory Effects : Some studies suggest that halogenated benzenes can modulate inflammatory responses, which could be relevant for conditions like arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of DCFB against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential use as an antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments evaluated the cytotoxic effects of DCFB on human cancer cell lines (e.g., HeLa). The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer activity that merits further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
